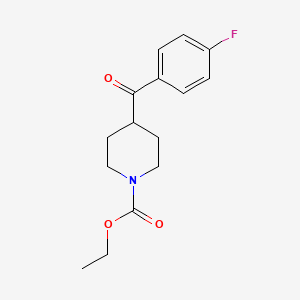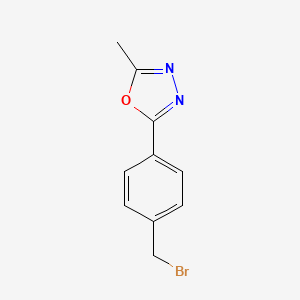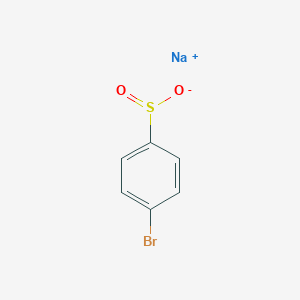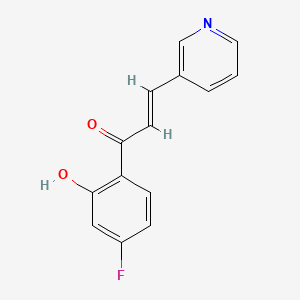
1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one typically involves a multi-step reaction process. One common method is the condensation reaction between 3-fluoro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound, often under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield hydroxylated or deoxygenated derivatives.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one is unique due to its specific structural features, including the presence of both fluorine and hydroxyl groups. Similar compounds include:
1-(2-Hydroxyphenyl)-3-(2-pyridinyl)-2-propen-1-one: Lacks the fluorine atom.
1-(3-Fluoro-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one: Has a different position of the pyridine ring.
1-(3-Fluoro-2-hydroxyphenyl)-3-(2-pyridinyl)-1-propen-1-one: Different position of the double bond.
These compounds may exhibit similar properties but differ in their biological activity and applications due to their structural variations.
特性
IUPAC Name |
(E)-1-(3-fluoro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-12-6-3-5-11(14(12)18)13(17)8-7-10-4-1-2-9-16-10/h1-9,18H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWCJJGWXXOVCY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(1H-1,3-benzodiazol-2-yl)amino]benzoate](/img/structure/B7851984.png)
![4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile](/img/structure/B7851992.png)
![6-benzyl-2-(2-phenylethylamino)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7851996.png)
![3-[2-(4-fluorophenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7851998.png)




![[2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B7852024.png)
![N-(6-chloro-4-pyrimidinyl)-N-[3-(difluoromethoxy)phenyl]amine](/img/structure/B7852041.png)


![methyl 2,2-dimethyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B7852070.png)
